4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
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Overview
Description
4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with a bromine atom attached to a phenol ring, which is further substituted with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps. One common route starts with the bromination of phenol to introduce the bromine atom. This is followed by the formation of an imine linkage with the piperazine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in batch reactors. The use of automated systems for temperature and pressure control is crucial to maintain consistency and safety during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-((4-(4-methylbenzyl)oxy)benzoyl)hydrazonomethyl)phenyl 3,4-dimethoxybenzoate
- 4-Bromo-2-(2-(4-((4-methylbenzyl)oxy)benzoyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-Bromo-2-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol is unique due to its specific substitution pattern and the presence of both bromine and piperazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H22BrN3O |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H22BrN3O/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(20)6-7-19(17)24/h2-7,12-13,24H,8-11,14H2,1H3/b21-13+ |
InChI Key |
FALYANJBKWCKGZ-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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